Deglucopterocereine

Description

Discovery and Historical Context of Deglucopterocereine

The discovery of this compound is intrinsically linked to the investigation of its parent compound, Pterocereine. Pterocereine was identified as an unusual glucoalkaloid, a molecule containing a glucose unit attached to the alkaloid structure. Researchers found that Pterocereine decomposes to yield glucose and the aglycone (non-sugar) component, which was named this compound. sacredcacti.com This decomposition can be triggered by the acidic conditions often used in standard alkaloid extraction procedures or through enzymatic action by β-glucosidase. sacredcacti.com

The isolation of this compound itself was reported in 1979 by Mohamed et al., who documented a yield of 0.164% from the dried plant material of its botanical source. sacredcacti.com This discovery placed this compound within the growing catalog of alkaloids being identified through systematic chemical analysis of plant species, particularly those from families known for their rich and diverse alkaloid content.

Botanical Origin and Distribution of this compound

This compound is known to originate from the cactus species Pterocereus gaumeri (now also referred to as Anisocereus gaumeri). sacredcacti.com This slender, columnar cactus is native to the Yucatán region of Mexico. sacredcacti.com Chemical analysis of P. gaumeri has revealed the presence of several alkaloids, with Pterocereine being the major alkaloid, found at a concentration of 0.062% by fresh weight. sacredcacti.com As this compound is the direct derivative of Pterocereine, P. gaumeri stands as the primary and specific natural source of this compound. sacredcacti.comsacredcacti.com

The distribution of alkaloids can be highly variable within a single cactus plant, with different tissues often containing divergent concentrations. For instance, studies on other cacti like Lophocereus schottii have shown that the majority of alkaloid content is concentrated in the green epidermis. sacredcacti.com While specific distribution studies within P. gaumeri are not detailed, this general principle highlights the complexity of natural product localization in cacti.

The study of alkaloids from the Cactaceae family is a field with over 120 years of history. semanticscholar.orgresearchgate.net These compounds are secondary metabolites that contain heterocyclic nitrogen and are derived from amino acids. nybg.org Cacti produce a wide array of these compounds, which are broadly categorized into two main structural groups: phenethylamines and tetrahydroisoquinolines. wikipedia.org

The research into cactus alkaloids has identified well-known compounds such as mescaline, a phenethylamine (B48288), and a large number of tetrahydroisoquinoline alkaloids. wikipedia.org The discovery of this compound from Pterocereus gaumeri contributes to the extensive chemical diversity found within the tetrahydroisoquinoline group of cactus alkaloids. sacredcacti.comwikipedia.org This ongoing research helps to map the phytochemical landscape of the Cactaceae family, revealing unique structures and biosynthetic pathways. researchgate.net

Classification and Structural Relationship to Other Isoquinoline (B145761) Alkaloids

This compound is classified as a simple 1,2,3,4-tetrahydroisoquinoline (B50084) alkaloid. sacredcacti.comwikipedia.org This class of compounds features a core heterocyclic structure and is common throughout the plant kingdom, with biosynthesis typically originating from the amino acid tyrosine. wikipedia.orgnih.gov

Structurally, this compound is noted for its close resemblance to other known cactus alkaloids. It is very similar to Gigantine, an alkaloid found in the Saguaro cactus (Carnegiea gigantea). sacredcacti.com It also shares structural similarities with alkaloids isolated from various species of the genus Pachycereus. sacredcacti.com This structural kinship suggests a common biosynthetic origin and highlights an evolutionary relationship in the chemical defenses and metabolic pathways among different genera within the Cactaceae family.

**Table 1: Alkaloids Found in *Pterocereus gaumeri***

| Alkaloid | Reported Yield | Type | Notes |

|---|---|---|---|

| Pterocereine | 0.062% (fresh weight) sacredcacti.com | Glucoalkaloid sacredcacti.com | Major alkaloid; precursor to this compound. sacredcacti.com |

| This compound | 0.164% (dry weight) sacredcacti.com | Tetrahydroisoquinoline wikipedia.org | Formed from the decomposition of Pterocereine. sacredcacti.com |

| Mescaline | < 0.01% sacredcacti.com | Phenethylamine wikipedia.org | Present in trace amounts. sacredcacti.com |

| 3,4-Dimethoxyphenethylamine | ~ 0.01% sacredcacti.com | Phenethylamine wikipedia.org | Estimated by tandem MS. sacredcacti.com |

| 3,5-Dimethoxy-4-hydroxyphenethylamine | < 0.01% sacredcacti.com | Phenethylamine wikipedia.org | Estimated by tandem MS. sacredcacti.com |

Table 2: Structural Classification of this compound

| Attribute | Classification/Description | Source |

|---|---|---|

| Alkaloid Class | Isoquinoline Alkaloid | nih.gov |

| Sub-Class | Tetrahydroisoquinoline | wikipedia.org |

| Biosynthetic Precursor | Tyrosine (likely) | wikipedia.org |

| Structurally Related Compounds | Gigantine, Pachycereus alkaloids | sacredcacti.com |

No Scientific Data Found for "this compound"

Following a comprehensive search of scientific databases and literature, no compound by the name "this compound" has been identified. This suggests that "this compound" may be a non-existent or hypothetical compound, or a misnomer for a different, known chemical entity. The name appears to be a composite, possibly alluding to a deglycosylated derivative of a natural product, perhaps from a plant source like a cactus (suggested by "cereine") or a fern. However, no such compound is documented in the chemical literature.

Searches for related terms such as "Pterocereine alkaloids" did not yield any results for the requested compound, though they did identify other classes of alkaloids, including Pteropodine and various cactus alkaloids. medchemexpress.comwikipedia.orgnih.gov These searches confirm that while the constituent parts of the name may relate to known natural products, the specific combination "this compound" does not correspond to any known, isolated, and characterized substance.

Due to the lack of any scientific data, it is not possible to provide an article on the isolation, structural elucidation, or any other chemical properties of "this compound." Generating such an article would require the fabrication of data and would not be scientifically accurate. Therefore, the requested article with its detailed outline on extraction, purification, and spectroscopic analysis cannot be created.

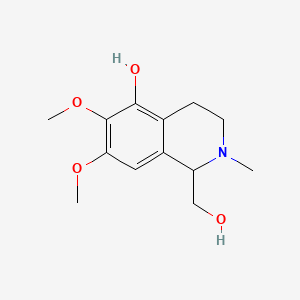

Structure

2D Structure

3D Structure

Properties

CAS No. |

70475-63-7 |

|---|---|

Molecular Formula |

C13H19NO4 |

Molecular Weight |

253.29 g/mol |

IUPAC Name |

1-(hydroxymethyl)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-5-ol |

InChI |

InChI=1S/C13H19NO4/c1-14-5-4-8-9(10(14)7-15)6-11(17-2)13(18-3)12(8)16/h6,10,15-16H,4-5,7H2,1-3H3 |

InChI Key |

CGNTUKTXUKHAEG-UHFFFAOYSA-N |

SMILES |

CN1CCC2=C(C(=C(C=C2C1CO)OC)OC)O |

Canonical SMILES |

CN1CCC2=C(C(=C(C=C2C1CO)OC)OC)O |

Synonyms |

deglucopterocereine |

Origin of Product |

United States |

Isolation and Structural Elucidation of Deglucopterocereine

Stereochemical Assignments and Absolute Configuration Determination

The determination of the precise three-dimensional arrangement of atoms in deglucopterocereine, a tetrahydroisoquinoline alkaloid, is crucial for understanding its chemical and biological properties. The absolute configuration of this compound was successfully established through a combination of chiroptical spectroscopy and chemical correlation methods.

Chiroptical Techniques in Stereochemistry (e.g., Optical Rotation, Circular Dichroism)

Chiroptical techniques are a group of spectroscopic methods that provide information about the stereochemistry of chiral molecules by measuring their interaction with polarized light. nih.gov These methods are essential for assigning the absolute configuration of molecules like this compound. mdpi.com

Optical rotation, or optical rotatory dispersion (ORD), measures the rotation of the plane of linearly polarized light as it passes through a chiral sample. wikipedia.orgresearchgate.net The direction and magnitude of this rotation are characteristic of a specific enantiomer. Circular dichroism (CD) is an absorption spectroscopy method that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. libretexts.orgharvard.edu This differential absorption provides detailed information about the molecule's stereochemical features. rsc.org

In the structural elucidation of this compound, circular dichroism spectroscopy was employed as a key tool for its optical characterization. The CD spectrum of the N-methylcalycotomine derived from this compound was measured to help establish its stereochemistry. acs.org This technique is particularly valuable as it can be performed with very small amounts of material, often one milligram or less. acs.org

| Compound | Technique | Wavelength (nm) | Molecular Rotation [Φ] (degrees) | Solvent |

|---|---|---|---|---|

| (+)-N-Methylcalycotomine (derived from this compound) | Circular Dichroism (CD) | 283 | -30.21 | Methanol (B129727) |

Chemical Derivatization for Stereochemical Confirmation (e.g., Conversion to N-Methylcalycotomine)

To unequivocally determine the absolute configuration of this compound, a chemical correlation was established by converting it into a compound of known stereochemistry. This was achieved by the conversion of this compound into R-(+)-N-methylcalycotomine. acs.org

The process began with the phenolic deoxygenation of this compound. This was accomplished by first converting this compound into its phenyltetrazolyl ether derivative. Subsequent reductive cleavage of this ether afforded R-(+)-N-methylcalycotomine. acs.org

The crucial step for confirming the stereochemistry was the comparison of the synthesized R-(+)-N-methylcalycotomine with an authentic sample prepared from R-(+)-calycotomine via reductive N-methylation. The identity of the two samples was confirmed through thin-layer chromatography (TLC) and a direct comparison of their mass and circular dichroism spectra. acs.org The identical properties of the N-methylcalycotomine derived from this compound and the authentic R-(+)-N-methylcalycotomine sample firmly established the R-configuration for this compound itself. acs.org

| Property | Sample from this compound | Authentic R-(+)-N-Methylcalycotomine |

|---|---|---|

| Thin-Layer Chromatography (TLC) | Identical | Identical |

| Mass Spectra | Identical | Identical |

| Circular Dichroism (CD) Spectra | Identical | Identical |

| Molecular Rotation [Φ] at 283 nm | -30.21° | -30.28° |

Biosynthetic Pathways and Precursors of Deglucopterocereine

Proposed Biosynthetic Route from Pterocereine

Pterocereine, a nonphenolic glucoalkaloid, is identified as the direct precursor to deglucopterocereine. The conversion involves the cleavage of a glycosidic bond.

Pterocereine has been structurally characterized as (-)-1-hydroxymethyl-2-methyl-5-β-O-glycosyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline nih.gov. The enzymatic hydrolysis of this glucoalkaloid, facilitated by the enzyme β-glucosidase , yields this compound and glucose nih.govucl.ac.uk. This enzymatic step is crucial for liberating the phenolic aglycone from its sugar moiety, a common modification in plant secondary metabolism.

In addition to enzymatic hydrolysis, pterocereine can also be converted to this compound under acidic conditions. Acid employed during typical alkaloid extraction procedures has been shown to decompose pterocereine into this compound and glucose ucl.ac.uk. This acid-catalyzed decomposition likely proceeds via the hydrolysis of the glycosidic bond, a reaction mechanism common for such linkages researchgate.netresearchgate.netyoutube.com. The protonation of the glycosidic oxygen atom by acid initiates the cleavage of the bond, releasing the sugar and the aglycone.

General Isoquinoline (B145761) Alkaloid Biosynthesis Context

The biosynthesis of tetrahydroisoquinoline alkaloids, including those found in cacti, follows a general pathway originating from amino acids.

The foundational step in the biosynthesis of most isoquinoline alkaloids involves the amino acid tyrosine eurekaselect.comkyoto-u.ac.jpnih.govscience.govrsc.org. Tyrosine undergoes decarboxylation to form dopamine (B1211576) , which is a critical building block for the isoquinoline skeleton eurekaselect.comkyoto-u.ac.jpscience.govrsc.org. Dopamine then condenses with an aldehyde, typically derived from other metabolic pathways, via a Pictet-Spengler reaction or a related Mannich-type condensation. This cyclization forms the characteristic 1,2,3,4-tetrahydroisoquinoline (B50084) ring system nih.govacs.org. Subsequent modifications, such as hydroxylation, methylation (catalyzed by O-methyltransferases or N-methyltransferases), and the formation of additional rings or functional groups, lead to the diverse array of IQAs observed in nature rsc.orgacs.orgpnas.org. Key enzymes in these early steps include norcoclaurine synthases (NCS), which catalyze the condensation of dopamine with aldehyde precursors rsc.orgacs.org.

The primary precursor for cactus alkaloids, including those related to this compound, is the aromatic amino acid tyrosine eurekaselect.comkyoto-u.ac.jpnih.govscience.govrsc.org. Tyrosine is converted to tyramine and then to dopamine eurekaselect.comrsc.org. Further metabolic intermediates include various hydroxylated and methylated derivatives of dopamine and phenethylamine (B48288). For instance, the biosynthesis of mescaline, another well-studied cactus alkaloid, proceeds from tyrosine through L-DOPA and dopamine, followed by O-methylation steps eurekaselect.comrsc.org. While specific intermediates leading directly to pterocereine's glycosylated form are not as extensively detailed as for mescaline, the general pathway from tyrosine to a dopamine-derived phenethylamine unit, which is then cyclized, is conserved across cactus alkaloids eurekaselect.comkyoto-u.ac.jpscience.gov. 3-Nitrotyramine has also been identified as a potential intermediate in certain cactus species u-tokyo.ac.jp.

Chemo-enzymatic and Pathway Engineering Approaches to Understanding Biosynthesis

Modern biological and chemical techniques are instrumental in elucidating and manipulating complex biosynthetic pathways like those leading to this compound.

Metabolic Engineering and Pathway Reconstruction: Strategies such as metabolic engineering are widely employed to enhance the production of plant alkaloids, including isoquinolines eurekaselect.comkyoto-u.ac.jpnih.gov. This involves manipulating plant metabolic pathways through genetic modification, such as overexpressing rate-limiting enzymes, introducing novel enzymatic steps, or downregulating competing pathways eurekaselect.comkyoto-u.ac.jp. Researchers have successfully reconstructed parts of these pathways in heterologous microbial hosts like Escherichia coli and Saccharomyces cerevisiae by expressing genes encoding key enzymes such as norcoclaurine synthases (NCS), O-methyltransferases (OMTs), and hydroxylases nih.govnih.govnih.govbiorxiv.org. These engineered systems allow for the study of enzyme function and the production of specific intermediates or final products under controlled conditions nih.govbiorxiv.org. For example, engineered yeast strains have been developed for the high-level synthesis of intermediates like (S)-reticuline, a precursor to many benzylisoquinoline alkaloids biorxiv.org.

Chemoenzymatic Synthesis: This approach combines the precision of organic synthesis with the specificity of enzymes to construct complex molecules science.govacs.orgnih.govchemistryviews.org. It involves using organic chemistry to create precursor molecules, which are then subjected to enzymatic transformations to complete the synthesis. Enzymes such as Pictet-Spenglerases, which catalyze the formation of the THIQ ring, or methyltransferases, are valuable biocatalysts in these strategies ucl.ac.ukscience.govnih.gov. Chemoenzymatic cascades have been successfully employed to synthesize various alkaloids, including THIQ derivatives, by employing enzymes like imine reductases (IREDs) and N-methyltransferases (NMTs) in microbial systems rsc.orgnih.gov. These methods are crucial for understanding enzyme mechanisms, exploring substrate specificities, and generating novel alkaloid analogs for research and potential pharmaceutical applications.

Compound List

this compound

Pterocereine

Glucose

Tyrosine

Dopamine

Mescaline

Pellotine

Anhalonidine

Anhalonine

Anhalamine

Hordenine

N-methyltyramine

Reticuline

Morphine

Papaverine

Narcotine

Lophophorine

3-Nitrotyramine

Norcoclaurine

Coclaurine

(S)-reticuline

(S)-norcoclaurine

(S)-coclaurine

(S)-scoulerine

Berberine

Sanguinarine

Colchicine

Emetine

Tubocurarine

(S)-canadine

Lophocereine

Heliamine

Backebergine

Lemaireocereine

Isobackebergine

Corypalline

Salsolinol

Salsoline

Isosalsoline

Salsolidine

Dehydrosalsolidine

Isosalsolidine

N-Methylheliamine

N-Methyl-6,7-dimethoxyisoquinolinium chloride

N-Methylisosalsoline

Peyotine

(+)-N-Acetylanhalonine

Lophotine

(–)-1-Hydroxymethyl-2-methyl-5-hydroxy-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Synthetic Approaches and Chemical Transformations of Deglucopterocereine

Total Synthesis Strategies for Deglucopterocereine

The total synthesis of complex natural products like this compound is a cornerstone of organic chemistry, aiming to construct the molecule from simpler precursors. This endeavor often involves intricate planning, including retrosynthetic analysis and the application of stereoselective methodologies to achieve the desired molecular architecture.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a strategic approach to designing synthetic pathways by working backward from the target molecule to simpler, commercially available starting materials airitilibrary.comias.ac.inamazonaws.come3s-conferences.org. For this compound, a retrosynthetic analysis would involve identifying key bonds that can be strategically disconnected, revealing potential precursor molecules and the reactions required to assemble them. These disconnections are guided by known and reliable chemical transformations amazonaws.com. While specific published retrosynthetic routes for this compound are not detailed in the provided search results, the general principles involve breaking down the tetrahydroisoquinoline core and its substituents into manageable synthetic fragments ias.ac.ine3s-conferences.org.

Stereoselective Synthesis Methodologies

Achieving the correct stereochemistry is critical in the synthesis of chiral molecules like this compound. Stereoselective synthesis methodologies aim to control the formation of specific stereoisomers libretexts.orgrsc.orgwikipedia.orgnih.govnih.govnih.govnih.gov. This often involves the use of chiral catalysts, auxiliaries, or starting materials to direct the stereochemical outcome of key reactions. For tetrahydroisoquinolines, methods such as asymmetric Pictet-Spengler reactions or enantioselective cyclizations are employed to establish the chiral centers present in the molecule researchgate.net. The absolute configuration of this compound has been determined through its conversion into known chiral compounds, such as R-(+)-N-Methylcalycotomine researchgate.netacs.org.

Chemical Derivatization and Analog Development

Chemical derivatization involves modifying the structure of a compound to create new analogs with potentially altered or enhanced properties. This approach is valuable for structure-activity relationship studies and for developing compounds with improved pharmacological profiles nih.govnih.govnih.govdanielromogroup.com.

Synthesis and Characterization of this compound N-Oxide

This compound N-oxide is a known derivative of this compound, identified from cactus species scribd.compurdue.edutroutsnotes.comclockss.orgarchive.org. Its synthesis and characterization have been reported, often involving the oxidation of the parent tertiary amine, this compound, to the corresponding N-oxide purdue.edu. The structure of this compound N-oxide has been elucidated through physical means and confirmed by chemical reduction back to the parent amine purdue.edu.

Exploration of Other Structurally Related Derivatives

Beyond the N-oxide, research may explore other structurally related derivatives of this compound to understand how modifications to its structure affect its properties danielromogroup.comresearchgate.netteknokrat.ac.idnih.gov. This can involve altering substituents on the tetrahydroisoquinoline ring, modifying the side chains, or creating analogs with different stereochemical configurations. Such studies contribute to a broader understanding of the structure-activity relationships within this class of alkaloids danielromogroup.comnih.gov.

Mechanistic Studies of Chemical Conversions

Mechanistic studies aim to elucidate the step-by-step processes by which chemical reactions occur. Understanding the mechanisms of this compound's chemical conversions can provide insights into its reactivity and inform the design of new synthetic strategies or derivatization methods teknokrat.ac.idnih.govrsc.orgmagtech.com.cnosti.gov. For instance, studies on the chemical conversion of alpha-keto acids, while not directly on this compound, illustrate how reaction mechanisms are investigated, often involving proposed intermediates and catalytic cycles nih.gov. Similarly, research into chemical transformations in analytical chemistry highlights how understanding reaction mechanisms can advance analytical techniques rsc.org.

Compound List:

this compound

R-(+)-N-Methylcalycotomine

this compound N-oxide

Tetrahydroisoquinoline

Pterocereine

N-Methylcalycotomine

Biological Evaluation and Mechanistic Investigations of Deglucopterocereine

In Vitro Biological Activity Assessments

Research into the biological activity of deglucopterocereine has primarily focused on its cytotoxic potential and, to a lesser extent, its potential interactions with biological targets.

Comparative Biological Profile with Related Alkaloids

The exploration of natural products often involves comparative analyses to understand structure-activity relationships and to identify compounds with superior or distinct biological properties. Within the family of cactus alkaloids, this compound has been subject to investigations, with comparisons drawn to its closely related counterparts. Understanding how this compound's biological profile aligns with or diverges from other alkaloids found in similar botanical sources provides crucial insights for potential therapeutic applications and further research directions.

Key Related Alkaloid: Pterocereine

A significant related alkaloid to this compound is Pterocereine. Pterocereine is a glucoalkaloid that, upon hydrolysis, yields this compound and glucose researchgate.net, researchgate.net. This direct biochemical relationship makes Pterocereine a primary compound for comparative studies involving this compound. The structural similarity and metabolic link highlight the importance of evaluating their respective biological activities to discern any functional differences or similarities arising from the presence or absence of the glucose moiety.

Comparative Cytotoxicity Findings

Research has specifically investigated the cytotoxic potential of both this compound and Pterocereine. In a comparative study utilizing the 9 KB cell line, neither this compound nor Pterocereine demonstrated significant cytotoxic activity. This finding suggests that, at the tested concentrations and in this specific assay, the presence or absence of the glucose group in Pterocereine, and thus the phenolic nature of this compound, did not confer substantial cytotoxicity researchgate.net, researchgate.net.

| Compound | Biological Activity Tested | Cell Line | Result | Reference |

| This compound | Cytotoxicity | 9 KB | No significant activity | researchgate.net, researchgate.net |

| Pterocereine | Cytotoxicity | 9 KB | No significant activity | researchgate.net, researchgate.net |

Discussion on Other Activities and Related Alkaloids

While the literature extensively documents various biological activities of alkaloids from the Cactaceae family, such as those related to mescaline, hordenine, tyramine, and macromerine (B1210253) researchgate.net, researchgate.net, troutsnotes.com, sacredcacti.com, direct comparative studies detailing the biological profiles of this compound against a broad spectrum of these related alkaloids are not extensively reported in the provided research. Existing studies tend to focus on the isolation, characterization, and individual biological screening of various cactus-derived compounds. Therefore, while Pterocereine serves as a direct comparative point for cytotoxicity, comprehensive comparative data for other activities like antimicrobial or antioxidant effects, or comparisons with a wider array of structurally related cactus alkaloids, remain areas requiring further dedicated investigation. The current understanding suggests a limited comparative biological profile for this compound, primarily highlighting a lack of significant cytotoxicity in specific assays when compared to its precursor alkaloid, Pterocereine.

Analytical Methodologies for Quantitative and Qualitative Analysis of Deglucopterocereine

Chromatographic Techniques for Deglucopterocereine Detection

Chromatographic methods are foundational for separating complex mixtures, enabling the isolation and identification of individual compounds such as this compound from plant matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique widely used for the separation, identification, and quantification of non-volatile or thermally labile compounds, making it highly suitable for analyzing alkaloids like this compound. The principle involves separating components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed within a column. The mobile phase is pumped through the column under high pressure, carrying the sample. Compounds separate based on their varying affinities for the stationary and mobile phases, eluting at different times. Detection is typically achieved using UV-Vis detectors, which measure the absorbance of eluting compounds at specific wavelengths.

Research indicates that HPLC is a standard method for analyzing plant extracts containing alkaloids. While specific HPLC parameters for this compound are not extensively detailed in the provided literature, typical methods for similar compounds involve reversed-phase C18 columns with mobile phases consisting of acetonitrile (B52724) or methanol (B129727) mixed with aqueous buffers or acids researchgate.nettjnpr.org. Detection wavelengths are often set around 220-280 nm, common for many alkaloid chromophores researchgate.nettjnpr.org. HPLC can provide both qualitative (retention time comparison) and quantitative data, especially when coupled with appropriate detection methods or standards.

Illustrative HPLC Parameters for Natural Product Alkaloid Analysis:

| Parameter | Typical Value/Description |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., water with 0.1% TFA or formic acid) |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis detector (e.g., 227 nm, 254 nm) |

| Temperature | Ambient or controlled (e.g., 25-30 °C) |

| Injection Volume | 10 - 20 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is primarily used for the separation and analysis of volatile and semi-volatile compounds. The sample is vaporized and carried by an inert carrier gas (mobile phase) through a column containing a stationary phase. Separation occurs based on differences in boiling points and interactions with the stationary phase. While this compound itself might not be sufficiently volatile for direct GC analysis without derivatization, GC is frequently employed in conjunction with mass spectrometry (GC-MS) for the analysis of organic extracts from plant materials where it might be present sacredcacti.comtechnologynetworks.comfilab.fr. GC-MS can identify and quantify volatile alkaloids or their derivatives. Studies have noted that certain alkaloids can be susceptible to degradation during GC analysis due to thermal instability or interactions with the GC system unodc.org.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid technique used for qualitative analysis, screening, and monitoring the progress of separations or reactions. It involves separating compounds on a thin layer of adsorbent material (stationary phase, typically silica (B1680970) gel or alumina) coated on a plate. A solvent (mobile phase) moves up the plate by capillary action, carrying the sample components. Separation occurs based on differences in polarity and interactions with the stationary and mobile phases, resulting in distinct spots at different heights (Rf values). TLC is valuable for preliminary screening of plant extracts to detect the presence of alkaloids like this compound and to assess sample purity scispace.commdpi.comresearchgate.netsavemyexams.comualberta.ca. Visualization can be achieved using UV light or specific spraying reagents.

Illustrative TLC Solvent Systems for Alkaloid Screening:

| Stationary Phase | Mobile Phase Composition (v/v/v/v) | Visualization Method | Typical Rf Range (for related alkaloids) |

| Silica Gel 60 F254 | Ethyl acetate–Methanol–Water (100:13.5:10) | UV 254 nm / UV 365 nm | 0.3 - 0.7 |

| Silica Gel 60 F254 | Ethyl acetate–Formic acid–Acetic acid–Water (100:11:11:27) | UV 254 nm / UV 365 nm | 0.2 - 0.6 |

Mass Spectrometry in Quantitative Analysis

Mass Spectrometry (MS) is a highly sensitive and selective technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with chromatographic techniques, it provides powerful tools for both qualitative identification and quantitative analysis. In quantitative analysis, MS allows for the precise determination of the mass of a compound and its fragments, enabling accurate quantification, often down to trace levels. This is particularly useful for natural products where concentrations can be low and the matrix complex. MS can identify compounds based on their unique mass spectra and fragmentation patterns, confirming the identity of this compound.

Advanced Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS)

Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry, offering enhanced analytical performance.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: LC-MS combines HPLC with MS, providing separation and mass analysis. LC-MS/MS (tandem mass spectrometry) further enhances selectivity and sensitivity by performing a second stage of mass analysis. In this process, a precursor ion (selected by the first mass analyzer) is fragmented in a collision cell, and the resulting product ions are analyzed by the second mass analyzer. This allows for highly specific detection and quantification, crucial for analyzing this compound in complex biological or plant matrices where interference from other compounds is common eag.commeasurlabs.combioxpedia.comcreative-proteomics.comwikipedia.org. LC-MS/MS is adept at identifying unknown compounds and quantifying analytes at very low concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) and GC-MS/MS: GC-MS couples GC with MS, ideal for volatile and semi-volatile compounds. GC-MS/MS adds a second mass spectrometry stage for increased selectivity and sensitivity, particularly useful for trace analysis and complex samples technologynetworks.comthermofisher.comchromatographyonline.com. As noted, GC-MS is relevant for analyzing organic extracts where this compound might be present, potentially after derivatization.

These hyphenated techniques are invaluable for confirming the identity of this compound through its characteristic mass spectrum and fragmentation pattern, and for its precise quantification in various samples.

Comparison of LC-MS and LC-MS/MS for Natural Product Analysis:

| Feature | LC-MS | LC-MS/MS |

| Separation | HPLC | HPLC |

| Mass Analysis | Single stage MS (e.g., Quadrupole, TOF) | Tandem MS (e.g., Triple Quadrupole, Q-TOF) |

| Sensitivity | High | Very High |

| Selectivity | Good (based on m/z) | Excellent (based on precursor-product ion transitions) |

| Structural Info | Molecular weight | Molecular weight and fragmentation patterns |

| Applications | Target compound detection, quantification, known substance analysis | Trace analysis, complex mixtures, unknown identification, metabolite profiling, high-specificity quantification |

| This compound | Can identify and quantify, but with potential matrix interference. | Ideal for highly sensitive and selective quantification, and confirmation in complex extracts. |

Method Validation and Reliability in Natural Product Analysis

Method validation is an indispensable step in analytical chemistry, particularly for natural products, to ensure that the developed analytical method is suitable for its intended purpose and provides reliable, reproducible results nih.govujpronline.comashdin.comresearchgate.net. For this compound analysis, validation parameters typically include:

Selectivity/Specificity: The ability of the method to measure the analyte (this compound) in the presence of other components in the sample matrix (e.g., other alkaloids, plant metabolites) nih.govujpronline.comashdin.com.

Linearity and Range: Establishing that the method provides results that are directly proportional to the concentration of the analyte over a specified range tjnpr.orgujpronline.comashdin.com.

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples or comparing results with a reference method ujpronline.comashdin.com.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision) ujpronline.comashdin.com.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively ujpronline.comashdin.com.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature), indicating its reliability during normal usage ujpronline.comashdin.com.

Quantitative NMR (qNMR) has also been proposed as a versatile tool for validating natural product reference compounds, offering simultaneous determination of compound content and impurities nih.gov. Adherence to these validation parameters ensures that any quantitative or qualitative data obtained for this compound is scientifically sound and reproducible.

Future Directions and Research Perspectives on Deglucopterocereine

Untapped Biosynthetic Potential and Metabolic Engineering

The natural production of Deglucopterocereine within cactus species presents an opportunity for investigation into its biosynthetic pathways. Understanding the enzymatic steps and precursor molecules involved in its formation could unlock potential for metabolic engineering nih.gov. Research could focus on:

Elucidating Biosynthetic Pathways : Identifying the specific enzymes and genes responsible for this compound synthesis in its natural sources. This could involve transcriptomic and metabolomic studies of alkaloid-producing tissues.

Metabolic Engineering for Enhanced Production : Once key genes are identified, they could be heterologously expressed in microbial hosts (e.g., E. coli, yeast) to establish cell factories for sustainable and scalable production. This approach could overcome limitations associated with extraction from natural sources nih.gov.

Precursor Manipulation : Investigating the role of precursor molecules and exploring methods to increase their availability or flux towards this compound synthesis within the plant or engineered hosts.

Advanced Synthetic Strategies for Complex Analogues and Probes

The complex structure of this compound, a tetrahydroisoquinoline alkaloid ontosight.aiwikimedia.orgebi.ac.uk, suggests that developing advanced synthetic strategies is crucial for both its efficient production and for generating derivatives with tailored properties. Future research directions include:

Total Synthesis Development : While some isoquinoline (B145761) alkaloids have established total synthesis routes rsc.orgscripps.eduwikipedia.orgnih.gov, a dedicated, efficient total synthesis for this compound could provide a reliable source for research and enable the creation of analogues. This would involve exploring novel synthetic methodologies and stereoselective approaches.

Synthesis of Complex Analogues : Designing and synthesizing analogues of this compound with modified functional groups or structural scaffolds. These analogues could be used to probe structure-activity relationships (SAR) and to identify compounds with enhanced or novel biological activities.

Development of Chemical Probes : Creating this compound-based chemical probes, potentially incorporating fluorescent tags, biotin (B1667282) labels, or photoaffinity labels. Such probes are invaluable tools for target identification and mechanistic studies, allowing researchers to track the compound's interactions within biological systems youtube.com.

Novel Biological Targets and Mechanistic Exploration in vitro and ex vivo Models

This compound belongs to a class of compounds with known pharmacological properties ontosight.ai, suggesting potential for novel biological activities. Future research should aim to uncover these by exploring its interactions at the molecular and cellular levels.

Target Identification : Employing techniques such as affinity chromatography, mass spectrometry, or chemical proteomics to identify the specific cellular proteins or pathways that this compound interacts with. This is a critical step for understanding its mechanism of action youtube.com.

Mechanistic Studies : Investigating the precise molecular mechanisms by which this compound exerts its effects. This could involve studying its impact on enzyme activity, signal transduction pathways, or cellular processes. For example, studies on related compounds have explored mechanisms involving ERK and PI3K/AKT signaling nih.gov.

In vitro and ex vivo Model Utilization : Employing a range of in vitro cell-based assays and ex vivo tissue models (e.g., excised tissues, organoids) to evaluate this compound's biological effects. These models offer a more physiologically relevant context than simple cell cultures and can help predict in vivo behavior mdpi.comchampionsoncology.comresearchgate.netnih.govnih.gov. Such studies could reveal activities such as neuroprotection, anti-inflammatory, or anti-cancer effects, as seen in related isoquinoline alkaloids ontosight.ai.

Interdisciplinary Research with Plant Biology and Chemical Ecology

The natural occurrence of this compound in cacti suggests a potential role in plant biology and ecological interactions, warranting interdisciplinary research.

Plant Defense Mechanisms : Investigating whether this compound plays a role in the cactus's defense against herbivores, pathogens, or competing plants. Its presence might confer a selective advantage, making it a subject of chemical ecology studies.

Plant-Microbe Interactions : Exploring if this compound influences the rhizosphere microbiome or symbiotic relationships with microorganisms, which are crucial for plant health and nutrient acquisition.

Comparative Phytochemistry : Conducting broader phytochemical surveys of related cactus species to understand the distribution of this compound and structurally similar compounds, potentially revealing evolutionary patterns in alkaloid biosynthesis and function within the Cactaceae family.

Q & A

Q. Guidance for Resolving Data Contradictions :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.